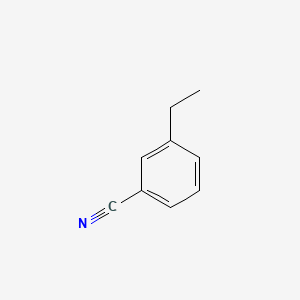

3-Ethylbenzonitrile

描述

Overview of 3-Ethylbenzonitrile in Modern Chemistry

This compound is a notable aromatic compound that has found significant utility in the realms of modern chemistry. Its distinct molecular structure, featuring both an ethyl group and a nitrile group attached to a benzene (B151609) ring, imparts a unique combination of stability and reactivity. This has made it a valuable component in various chemical processes and research endeavors.

Significance in Chemical Research and Industrial Applications

In the sphere of chemical research, this compound is frequently employed as an intermediate or a building block in the synthesis of more complex organic molecules. chemimpex.com Its presence allows for the strategic introduction of ethyl and benzonitrile (B105546) functionalities into a target molecule. This is particularly valuable in the development of new pharmaceuticals and agrochemicals, where precise molecular architecture is crucial for biological activity. guidechem.com The compound's versatility also extends to materials science, where it is used in the creation of polymers and resins with specific, desirable properties. chemimpex.com Furthermore, it serves as a standard in analytical chemistry techniques like chromatography, aiding in the accurate analysis of chemical mixtures. chemimpex.com

Industrially, this compound is utilized in the production of a range of specialty chemicals. chemimpex.com Its applications include the synthesis of dyes and pigments, contributing to the coloration of various products. chemimpex.com The compound also finds a place in the flavor and fragrance industry, where its aromatic properties are harnessed to enhance consumer products. chemimpex.com

Role as a Versatile Aromatic Compound

The versatility of this compound stems from its aromatic nature and the presence of its functional groups. chemimpex.com Aromatic compounds, characterized by the stable benzene ring, are fundamental in organic chemistry. cymitquimica.com The ethyl group on the benzene ring of this compound enhances its solubility in organic solvents, a useful property in many synthetic reactions. chemimpex.com The nitrile group (-C≡N) is a particularly reactive functional group that can undergo a variety of chemical transformations. This allows for its conversion into other important functional groups, such as amines and carboxylic acids, further broadening its synthetic potential. vulcanchem.com This adaptability makes this compound a key player in the synthesis of compounds with specific functional groups, expanding its utility across organic chemistry. chemimpex.com

Structural Characteristics and Chemical Classification

The specific arrangement of atoms and functional groups in this compound dictates its chemical behavior and classification.

Molecular Formula and Basic Structure

The molecular formula for this compound is C9H9N. nih.gov Its structure consists of a central benzene ring. An ethyl group (-CH2CH3) is attached to the third carbon atom of this ring, and a nitrile group (-C≡N) is also attached to the benzene ring. guidechem.com The presence of both an alkyl group and a polar nitrile group on the aromatic ring gives the molecule a unique set of physical and chemical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H9N |

| Molecular Weight | 131.17 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid guidechem.com |

| Boiling Point | Approximately 225°C guidechem.com |

| Solubility | Sparingly soluble in water guidechem.com |

This table is interactive. Click on the headers to sort the data.

Classification as a Benzonitrile Derivative

This compound is classified as a benzonitrile derivative. Benzonitriles are a class of organic compounds that contain a nitrile group attached to a benzene ring. ontosight.ai The parent compound of this class is benzonitrile itself. This compound is specifically a substituted benzonitrile, where an ethyl group is present on the benzene ring. acmec.com.cn This classification places it within the broader categories of nitriles and aromatic compounds. nih.gov The chemistry of this compound is therefore closely related to that of other benzonitriles, often involving reactions of the nitrile group or electrophilic substitution on the aromatic ring.

Historical Context and Early Research Milestones

While detailed historical accounts of the initial discovery of this compound are not extensively documented in readily available literature, its synthesis and study are part of the broader development of organic chemistry. The exploration of benzonitrile and its derivatives likely began in the 19th century as chemists started to understand the structure and reactivity of aromatic compounds.

A significant milestone in the synthesis of ethylbenzonitriles, including the 3-ethyl isomer, was the development of efficient and selective methods for their preparation. One such method, reported in 2011, involves the gas-phase ammoxidation of ethylbenzyl chlorides. tandfonline.com This process, which can be performed with high selectivity, represents a key advancement in the industrial production of these compounds. tandfonline.com

Early research would have focused on characterizing the physical and chemical properties of this compound and exploring its reactivity. The development of spectroscopic techniques in the 20th century would have been instrumental in confirming its structure. More recent research has focused on its applications in various fields, including its use as a precursor in the synthesis of biologically active molecules and advanced materials. For instance, research has explored the use of related benzonitrile structures in the development of compounds with potential therapeutic applications. ontosight.ainih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDBHNMGFLTQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187718 | |

| Record name | Benzonitrile, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34136-57-7 | |

| Record name | Benzonitrile, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034136577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34136-57-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZONITRILE, 3-ETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/920IKI3200 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 3 Ethylbenzonitrile and Its Derivatives

Contemporary Approaches to 3-Ethylbenzonitrile Synthesis

Modern organic synthesis has pursued various innovative strategies to construct the benzonitrile (B105546) framework, focusing on efficiency, novel activation methods, and stereochemical control.

The gas phase ammoxidation of substituted benzyl (B1604629) chlorides presents a highly selective and efficient route to aromatic nitriles. This method is particularly advantageous for producing nitriles with heat-sensitive groups, such as the ethyl group in this compound. The reaction proceeds at significantly lower temperatures (around 200-220°C) compared to the direct ammoxidation of the corresponding hydrocarbon (e.g., ethylbenzene), which would require much harsher conditions and lead to undesired byproducts. bas.bgresearchgate.netcolab.ws

By starting with ethylbenzyl chloride, the chloromethyl group's higher reactivity and lower C-Cl bond energy (approximately 290 kJ/mol) allow for selective conversion to the nitrile group in the presence of a suitable catalyst, ammonia (B1221849), and air. bas.bg This process has been shown to achieve high yields with nearly 100% selectivity for the desired nitrile product. bas.bglookchem.com Vanadium-based catalysts, often supported on materials like silica (B1680970) (SiO₂), are commonly employed and have demonstrated high activity at these lower temperatures. researchgate.net

Table 1: Representative Results for Ammoxidation of Substituted Aromatics This table showcases the general effectiveness of ammoxidation for various substituted toluenes, illustrating the principles applicable to the synthesis of ethylbenzonitriles from ethylbenzyl chlorides.

| Substrate (Substituted Toluene) | Conversion (%) | Yield (%) | Selectivity (%) | Catalyst System |

| p-Chlorotoluene | 97.8 | 90.9 | 92.9 | VPO/SiO₂ |

| p-Bromotoluene | 98.0 | 87.7 | 89.5 | VPO/SiO₂ |

| m-Xylene | 89.9 | 48.5 | 53.9 | VPO/SiO₂ |

| p-Xylene | 98.8 | 73.6 | 74.5 | VPO/SiO₂ |

Data sourced from studies on VPO/SiO₂ catalysts. researchgate.net

In response to the environmental and economic costs associated with transition metal catalysts, metal-free cyanation reactions have emerged as a significant area of research. These methods avoid the use of metals like palladium, nickel, or copper, which can be toxic and require careful removal from the final product.

One advanced approach involves the base-promoted, metal-free cleavage of a carbon-carbon bond in α-hydroxy oxime esters. acs.org This technique facilitates a highly efficient point-to-axial chirality transfer, enabling the synthesis of complex chiral nitriles under mild conditions. acs.org Another innovative strategy utilizes electrochemistry to achieve the cyanation of N-heterocycles without the need for metal catalysts or chemical oxidants, representing a greener synthetic alternative. scielo.br These cyanide-free protocols often rely on alternative, less toxic cyanide sources, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), further enhancing their appeal. scielo.br

Microwave-assisted organic synthesis has revolutionized the cyanation of aryl halides, offering dramatic reductions in reaction times and often improving yields and product purity. researchgate.net This technology is highly effective for reactions that traditionally require long heating times, such as the Rosenmund–von Braun reaction (using CuCN) and palladium-catalyzed cyanations. tandfonline.comcem.de

Under microwave irradiation, the cyanation of aryl bromides can be completed in as little as 20-30 minutes, compared to 10-18 hours required for conventional thermal heating. tandfonline.com This rapid heating minimizes the formation of thermal decomposition byproducts. cem.de The efficiency of these reactions has been demonstrated for a wide range of substrates, including those with various functional groups. tandfonline.comcem.de Zinc cyanide (Zn(CN)₂) is often a preferred cyanide source in microwave-assisted, palladium-catalyzed reactions, sometimes in combination with additives like tetramethylethylenediamine (TMEDA) to improve performance. cem.de

Table 2: Comparison of Conventional vs. Microwave-Assisted Cyanation of Aryl Bromides

| Entry | Substrate | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) |

| 1 | Bromobenzene | 12 h, 85% | 20 min, 88% |

| 2 | 4-Bromotoluene | 10 h, 82% | 20 min, 85% |

| 3 | 4-Bromoanisole | 15 h, 78% | 25 min, 80% |

| 4 | 5-Bromoindole | 18 h, 70% | 30 min, 75% |

Data adapted from research on microwave-assisted CuCN-mediated synthesis. tandfonline.com

While this compound itself is achiral, the synthesis of its chiral derivatives is of significant interest for applications in materials science and pharmaceuticals. Stereospecific synthesis techniques enable the creation of molecules with precise three-dimensional arrangements.

Recent breakthroughs include the nickel-catalyzed desymmetric allylic cyanation of biaryl allylic alcohols, which produces axially chiral nitrile structures with excellent enantioselectivities (up to >99% ee) and high yields. researchgate.net Another powerful method is the base-induced chirality-relay β-carbon elimination of α-hydroxyl ketoxime esters, which transfers point chirality to axial chirality in biaryl systems under metal-free conditions. acs.org Furthermore, chemoenzymatic cascades have been developed that combine organometallic additions to nitriles with subsequent stereoselective bioreduction using alcohol dehydrogenases (ADHs), yielding chiral alcohols with high enantiomeric excess. uniovi.es These advanced methods provide access to a diverse range of optically active nitrile-containing compounds. researchgate.netnih.gov

Microwave-Enhanced Cyanation Strategies

Precursor-Based Synthesis Pathways

The construction of this compound can be achieved through multi-step synthetic sequences starting from simple, readily available chemical feedstocks.

A logical and well-established pathway to synthesize this compound begins with benzene (B151609) and utilizes fundamental organic reactions to introduce the ethyl and cyano groups in the desired meta orientation. A plausible synthetic route is as follows:

Nitration of Benzene: The synthesis commences with the nitration of benzene using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction introduces a nitro group (-NO₂) onto the benzene ring, forming nitrobenzene (B124822). The nitro group is a strong deactivating and meta-directing group, which is crucial for directing the subsequent substitution to the correct position. quora.com

Friedel-Crafts Alkylation: The nitrobenzene is then subjected to a Friedel-Crafts alkylation reaction with an ethylating agent, such as chloroethane (B1197429) (CH₃CH₂Cl), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The meta-directing effect of the nitro group guides the incoming ethyl group to the 3-position, yielding 3-ethylnitrobenzene. quora.com

Reduction of the Nitro Group: The nitro group of 3-ethylnitrobenzene is reduced to an amino group (-NH₂). This can be accomplished using various reducing agents, such as tin (Sn) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation. quora.com This step produces 3-ethylaniline (B1664132).

Sandmeyer Reaction: The final step is the conversion of the amino group of 3-ethylaniline into a nitrile group. This is achieved via the Sandmeyer reaction. The amine is first diazotized by treating it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then treated with a solution of copper(I) cyanide (CuCN) to replace the diazonium group with a cyano group (-C≡N), yielding the final product, this compound.

This precursor-based pathway demonstrates how the principles of substituent directing effects and classical named reactions can be strategically employed to construct this compound from basic chemical building blocks.

Utilization of Aryl Halides in Transition Metal-Catalyzed Cyanation

The introduction of a nitrile group onto an aromatic ring via transition metal-catalyzed cyanation of aryl halides is a powerful and widely used transformation. This method offers a direct route to benzonitriles from readily available aryl halides, such as 3-ethylbromobenzene or 3-ethylchlorobenzene. The choice of metal catalyst, ligand, and cyanide source is critical to the success and efficiency of the reaction.

Palladium catalysts are highly effective for the cyanation of aryl halides. nih.govresearchgate.net These reactions typically involve the cross-coupling of an aryl halide with a cyanide source. A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). researchgate.netehu.es The efficiency of these catalytic systems is often enhanced by the use of specific phosphine (B1218219) ligands, such as 2-(2′,6′-dimethoxybiphenyl)dicyclohexylphosphine (S-Phos). researchgate.net

Commonly used cyanide sources in palladium-catalyzed reactions include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.net Zinc cyanide is advantageous due to its low toxicity and the ability to be used in stoichiometric amounts. The reactions can be performed under conventional heating or accelerated using microwave irradiation, which can lead to higher yields in significantly shorter reaction times. researchgate.net For instance, the cyanation of various aryl chlorides has been effectively achieved using a Pd₂(dba)₃/S-Phos catalyst system with Zn(CN)₂. researchgate.net Palladacycles, which are air- and moisture-stable, have also been employed as efficient catalysts for these transformations. researchgate.net

Nickel-catalyzed cyanation has emerged as a cost-effective and powerful alternative to palladium-based systems, particularly for the conversion of less reactive aryl chlorides. nih.gov A significant advancement in this area is the use of non-toxic and readily available alkyl nitriles, such as butyronitrile, as the cyanating agent, which circumvents the need for highly toxic cyanide salts. nih.gov

This methodology operates through a novel dual catalytic cycle that merges a retro-hydrocyanation step with a cross-coupling reaction. nih.gov This process enables the efficient cyanation of a broad range of substrates, including aryl chlorides and aryl/vinyl triflates, which are important precursors in organic synthesis. nih.govethz.ch The reaction demonstrates considerable synthetic value, successfully converting even complex substrates derived from natural products into the corresponding nitriles in excellent yields. ethz.ch This approach provides a strategically distinct and safer method for preparing aryl cyanides. nih.gov

Palladium-Based Catalysis

Conversion from Aryl Diazonium Salts (Sandmeyer Reaction)

The Sandmeyer reaction is a classic and reliable method for synthesizing aryl nitriles from aryl amines via an intermediate aryl diazonium salt. wikipedia.orgmasterorganicchemistry.com This transformation is an example of a radical-nucleophilic aromatic substitution. wikipedia.org To synthesize this compound using this method, the starting material would be 3-ethylaniline.

The process involves two main steps:

Diazotization : 3-Ethylaniline is treated with a source of nitrous acid, typically sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding 3-ethylbenzenediazonium salt.

Cyanation : The resulting diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. masterorganicchemistry.comorganic-chemistry.org

A proposed mechanism involves a single electron transfer (SET) from the copper(I) catalyst to the diazonium ion, which then releases nitrogen gas to form an aryl radical. jk-sci.com This radical subsequently reacts with the copper(II) species to yield the final aryl nitrile product and regenerate the copper(I) catalyst. jk-sci.com The Sandmeyer reaction is valued for its ability to create substitution patterns that are not easily accessible through direct electrophilic aromatic substitution. organic-chemistry.org

Conversion from Aryl Halides (Rosenmund-von Braun Reaction)

The Rosenmund-von Braun reaction is a direct method for converting an aryl halide into an aryl nitrile using copper(I) cyanide (CuCN). wikipedia.orgnumberanalytics.com This reaction typically requires high temperatures (often up to 200°C) and is usually performed in a high-boiling polar solvent like pyridine (B92270) or dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org

The reaction was first described by Karl Wilhelm Rosenmund and later improved by Julius von Braun. wikipedia.orgsynarchive.com The mechanism is thought to involve the oxidative addition of the aryl halide to a copper species, forming a Cu(III) intermediate, which then undergoes reductive elimination to produce the aryl nitrile. numberanalytics.comorganic-chemistry.org For the synthesis of this compound, a suitable starting material would be 3-ethylbromobenzene or 3-ethyliodobenzene. The high temperatures required can limit the tolerance of other functional groups on the molecule. organic-chemistry.org However, its directness makes it a valuable tool in organic synthesis for introducing the versatile nitrile group, which can be further converted into amines, amides, or carboxylic acids. numberanalytics.comvulcanchem.com

Table 1: Comparison of Cyanation Methodologies

| Method | Typical Substrate | Primary Reagent/Catalyst | Cyanide Source | Key Characteristics |

|---|---|---|---|---|

| Palladium-Catalysis | Aryl Halides (Br, Cl, I) | Pd(0) or Pd(II) complexes (e.g., Pd₂(dba)₃) with phosphine ligands | Zn(CN)₂, K₄[Fe(CN)₆] | High efficiency, broad functional group tolerance, can be microwave-assisted. researchgate.net |

| Nickel-Catalysis | Aryl Chlorides, Triflates | Ni(0) complexes | Butyronitrile | Uses non-toxic cyanide source, good for less reactive chlorides. nih.gov |

| Sandmeyer Reaction | Aryl Diazonium Salts (from Aryl Amines) | Copper(I) Salt (e.g., CuCN) | CuCN | Classic, reliable method for converting amines to nitriles. wikipedia.orgmasterorganicchemistry.com |

| Rosenmund-von Braun | Aryl Halides (Br, I) | Copper(I) Cyanide (CuCN) | CuCN | Direct conversion of halides, but often requires harsh, high-temperature conditions. wikipedia.orgorganic-chemistry.org |

Synthesis of Key Intermediates and Related Benzonitrile Derivatives

The synthesis of substituted benzonitriles often serves as a stepping stone for the creation of more complex molecules. Functionalized derivatives, such as aminobenzonitriles, are particularly valuable as building blocks in medicinal chemistry and materials science.

Preparation of 4-Amino-3-ethylbenzonitrile (B64667) as a Substrate

4-Amino-3-ethylbenzonitrile is a key intermediate used as a reactant in the synthesis of various compounds, including dihydropyrrolepyridines which act as corticotropin-releasing factor (CRF-1) antagonists. chemicalbook.comchemdad.com Its synthesis can be approached through a standard, multi-step sequence starting from this compound.

A plausible and commonly employed synthetic route involves two sequential steps analogous to the preparation of similar structures like 4-amino-3-(tert-butyl)benzonitrile:

Nitration : this compound is subjected to electrophilic aromatic substitution. A nitrating mixture, typically consisting of concentrated nitric acid and sulfuric acid, is used to introduce a nitro (-NO₂) group onto the benzene ring. The directing effects of the existing ethyl and cyano groups favor the substitution at the C-4 position, ortho to the ethyl group and para to the cyano group, yielding 3-ethyl-4-nitrobenzonitrile.

Reduction : The nitro group of 3-ethyl-4-nitrobenzonitrile is then reduced to an amino (-NH₂) group. This reduction can be achieved using various methods, such as catalytic hydrogenation with hydrogen gas over a palladium catalyst, or by using reducing agents like iron powder in an acidic medium.

The final product, 4-amino-3-ethylbenzonitrile, is a solid with a melting point in the range of 58-61°C. chemdad.com

Table 2: Properties of 4-Amino-3-ethylbenzonitrile

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₀N₂ | chemicalbook.comchemdad.com |

| Molecular Weight | 146.19 g/mol | chemicalbook.comchemdad.com |

| CAS Number | 170230-87-2 | chemicalbook.comchemdad.com |

| Melting Point | 58-61 °C | chemdad.com |

| Appearance | Solid |

| Primary Use | Reactant in synthesis (e.g., for CRF-1 antagonists) | chemicalbook.comchemdad.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-ethylbromobenzene |

| 3-ethylchlorobenzene |

| 3-ethyliodobenzene |

| 4-Amino-3-ethylbenzonitrile |

| 4-amino-3-(tert-butyl)benzonitrile |

| 3-ethyl-4-nitrobenzonitrile |

| 3-ethylaniline |

| Butyronitrile |

| Copper(I) cyanide |

| Nitric acid |

| Palladium(II) acetate |

| Potassium ferrocyanide |

| Sodium nitrite |

| Sulfuric acid |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Zinc cyanide |

Synthesis of Benzonitriles via Electrophilic Cyanation

Electrophilic cyanation serves as a direct method for introducing a cyano group onto an aromatic ring, such as in the synthesis of benzonitriles. numberanalytics.com This process involves the reaction of an electron-rich aromatic compound with an electrophilic cyanating agent, often in the presence of a Lewis acid catalyst. numberanalytics.comtandfonline.com Common cyanating agents include cyanogen (B1215507) bromide (CNBr), cyanogen chloride, and tosyl cyanide. tandfonline.comrsc.org However, due to the high toxicity of many of these reagents, the development of less hazardous alternatives has been a key area of research. rsc.org

One such alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which has been demonstrated as a less toxic and readily available electrophilic cyanide source for the direct C-H cyanation of arenes. scielo.br Another approach involves the use of activated aryl cyanates, which have shown success in the selective cyanation of electron-rich aromatics with improved para-selectivity when catalyzed by AlCl3 + HCl. tandfonline.com For instance, the cyanation of anisole (B1667542) with 4-PhCO-C6H4-OCN yielded 84% of the p-anisolecarbonitrile. tandfonline.com Dimethylmalononitrile is another low-toxic electrophilic cyanating reagent that can introduce cyano groups into aromatic rings by reacting with aryl Grignard or aryllithium reagents under transition-metal-free conditions. tcichemicals.com

The regioselectivity of electrophilic cyanation can be a challenge, sometimes resulting in a mixture of isomers. youtube.com However, this can be addressed by using polar organometallics of a defined structure as the nucleophile. youtube.com For example, the selective ortho-metalation of dibromoanisole with isopropyl magnesium chloride, followed by reaction with an N-cyanosulfonamide, yielded the desired nitrile. youtube.com

Recent advancements in this field also include photoredox catalysis, which allows for the direct C-H functionalization of arenes to produce aromatic nitriles under mild conditions. scielo.br This method has proven effective for complex bioactive molecules, including those with polycyclic and heteroaromatic structures, with moderate to good yields. scielo.br

Formation of Cyano Quinoline (B57606) Derivatives

Cyano-substituted quinoline derivatives are significant structural motifs in medicinal chemistry due to their wide range of biological activities. nih.gov Several synthetic strategies have been developed to construct these valuable compounds.

One prominent method is the [3+2] cycloaddition of (iso)quinolinium ylides with dipolarophiles like fumaronitrile (B1194792). nih.gov In this reaction, the in-situ generated cycloimmonium ylides act as 1,3-dipoles, reacting with fumaronitrile to selectively form cyano-substituted pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds. nih.gov The specific structure of the final product depends on the initial (iso)quinolinium salt used. nih.gov

Another approach involves the functionalization of the quinoline nucleus. For example, 7-Bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline can be reacted with copper cyanide (CuCN) in refluxing dimethylformamide (DMF) to yield the corresponding cyanoquinoline derivatives, although sometimes in low yields. researchgate.net

Cascade reactions offer an efficient route to polysubstituted quinolines. A catalyst-free, one-pot method involves the reaction of 2-aminoarylketones, aryldiazonium salts, and malononitrile (B47326) to produce 2-amino-3-cyanoquinolines. rsc.org This process proceeds through the formation of an N-arylnitrilium intermediate, followed by intermolecular amination, Knoevenagel condensation, and aromatization. rsc.org

Furthermore, existing quinoline structures can be modified to introduce a cyano group. For instance, quinoline-N-oxides can react with trimethylsilyl (B98337) cyanide, catalyzed by transition metals like palladium acetate, to yield 2-cyanoquinoline derivatives. google.com

Below is a table summarizing some synthetic methods for cyano quinoline derivatives:

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| (Iso)quinolinium salts, Fumaronitrile | - | Cyano-substituted pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines | nih.gov |

| 7-Bromo-8-hydroxyquinoline | CuCN, DMF | 7-Cyano-8-hydroxyquinoline | researchgate.net |

| 2-Aminoarylketones, Aryldiazonium salts, Malononitrile | Catalyst-free | 2-Amino-3-cyanoquinolines | rsc.org |

| Quinoline-N-oxide | Trimethylsilyl cyanide, Palladium acetate | 2-Cyanoquinoline derivatives | google.com |

Synthesis of Benzylic Fluorides and their Reactivity

The synthesis of benzylic fluorides, such as those derived from ethylbenzene (B125841), is an area of significant interest due to the unique properties imparted by the fluorine atom. acs.org Several methods have been developed for the direct fluorination of benzylic C-H bonds.

One approach involves visible light-promoted, metal-free C-H activation. nih.gov In this method, a diarylketone catalyst, such as 9-fluorenone (B1672902) or xanthone (B1684191), is activated by visible light to selectively abstract a benzylic hydrogen atom. The resulting radical reacts with a fluorine donor like Selectfluor to yield the benzylic fluoride (B91410) and regenerate the catalyst. nih.gov This method offers control over the degree of fluorination, with 9-fluorenone favoring monofluorination and xanthone promoting difluorination. nih.gov For example, using this method with ethylbenzene and 9-fluorenone resulted in an 86% yield of the monofluorinated product. nih.gov

Another strategy utilizes decatungstate-catalyzed fluorination. rsc.org This process can be initiated by AIBN and employs N-fluorobenzenesulfonimide (NFSI) as the fluorine source, which can propagate the radical fluorination of benzylic C-H bonds. rsc.org This method has been used to produce fluoroethyl benzene from ethyl benzene in a 75% yield. rsc.org

Benzylic fluorides exhibit notable reactivity and can participate in various transformations. Despite the strength of the C-F bond, they can be activated for nucleophilic substitution reactions. frontiersin.orgnih.gov This activation can be achieved through hydrogen bonding with protic solvents like hexafluoroisopropanol (HFIP), which destabilizes the C-F bond and facilitates the formation of a benzylic cation. frontiersin.orgnih.gov This cation can then be trapped by nucleophiles in reactions such as Friedel-Crafts alkylations. frontiersin.org

Furthermore, benzylic fluorides are suitable substrates for palladium-catalyzed substitution and cross-coupling reactions. acs.org They can react with a range of carbon, nitrogen, oxygen, and sulfur nucleophiles in Tsuji-Trost type substitutions. acs.org The reactivity of the fluoride as a leaving group in these palladium-catalyzed reactions has been established to be greater than acetate but less than trifluoroacetate, carbonate, and p-nitrobenzoate. acs.org

Green Chemistry and Sustainable Synthesis of Benzonitriles

Eco-friendly Approaches in Cyanation Reactions

The principles of green chemistry are increasingly being applied to the synthesis of benzonitriles to minimize environmental impact and enhance safety. marketresearchintellect.comencyclopedia.pub A primary focus is the replacement of highly toxic cyanating agents, such as hydrogen cyanide and heavy metal cyanides, with safer alternatives. numberanalytics.comsspc.ie

Cyanide-free reagents like acetone (B3395972) cyanohydrin and cyanoimidazole are being employed to reduce the hazards associated with traditional cyanide salts. numberanalytics.com Another strategy is the use of less toxic and more stable cyanide sources. For instance, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a less toxic, solid reagent used for the cyanation of aryl Grignard reagents. scielo.br Potassium ferrocyanide, a non-toxic cyanide source, has been successfully used in the palladium-catalyzed cyanation of aryl imidazolylsulfonates. organic-chemistry.org

The development of catalyst systems that operate under milder conditions and are recyclable is another cornerstone of green cyanation. numberanalytics.comsspc.ie Biocatalysis and flow chemistry are emerging as powerful tools for the sustainable manufacture of chemical intermediates. sspc.ie The combination of continuous flow processes with biocatalysis can lead to simplified, more efficient, and environmentally friendly production methods. sspc.ie

Ionic liquids are also being explored for their multiple roles in green synthesis. rsc.orgsemanticscholar.org They can act as a solvent, catalyst, and phase separation agent, eliminating the need for metal salt catalysts and simplifying product recovery and catalyst recycling. semanticscholar.orgrsc.org In one example, an ionic liquid was used to facilitate the synthesis of benzonitrile from benzaldehyde (B42025), achieving a 100% yield and allowing for easy recovery and reuse of the ionic liquid. rsc.org

Photoredox catalysis represents another green approach, often proceeding under mild conditions and avoiding the use of harsh reagents. scielo.br This method has been applied to the direct C-H functionalization of arenes to form nitriles. scielo.br

Energy-Saving and Cost-Effective Methodologies

Reducing energy consumption and production costs are critical for the industrial-scale synthesis of benzonitriles. rsc.org Several strategies are being pursued to achieve these goals.

One-pot synthesis methods are inherently more energy-efficient as they reduce the number of steps, reaction time, and solvent usage by avoiding the isolation of intermediates. rsc.org The synthesis of benzonitrile from benzaldehyde and hydroxylamine (B1172632) hydrochloride, for example, can be performed as a one-pot reaction, which is more economical and environmentally friendly than the two-step process. rsc.org

The use of efficient and recyclable catalysts can significantly lower costs. Heterogeneous catalysts, such as copper fluorapatite (B74983), have been used for the solvent-free synthesis of nitriles from aldehydes under neat conditions. scirp.org These catalysts are often stable, non-corrosive, and can be easily recovered and reused, which is a major advantage for industrial applications. scirp.org Similarly, superparamagnetic Fe3O4 nanoparticles have been employed as an easily recoverable catalyst for the one-pot synthesis of α-amino nitriles at room temperature. researchgate.net

Process optimization, such as in the ammoxidation of toluene (B28343), can also lead to significant energy savings. In a fluidized-bed reactor process, the hot effluent gas from the reactor can be used to preheat the incoming air, thereby saving energy. google.compatsnap.com

Electrochemical methods offer a promising avenue for energy-efficient nitrile synthesis under mild conditions. researchgate.netrsc.org The electrosynthesis of nitriles from primary alcohols and ammonia using a simple nickel catalyst can be performed at room temperature in an aqueous electrolyte. rsc.org This approach avoids the high temperatures and pressures often required in traditional catalytic methods. Furthermore, coupling the anodic synthesis of valuable chemicals like benzonitrile with cathodic hydrogen production in an electrochemical water-splitting system can provide an energy-saving and cost-competitive route to both products. researchgate.net

Below is a table highlighting some energy-saving and cost-effective methodologies for benzonitrile synthesis:

| Methodology | Key Features | Example | Reference |

| One-Pot Synthesis | Reduces steps, energy, and solvent use | Benzonitrile from benzaldehyde and hydroxylamine hydrochloride | rsc.org |

| Heterogeneous Catalysis | Recyclable, stable, often solvent-free conditions | Copper fluorapatite catalyzed synthesis of nitriles from aldehydes | scirp.org |

| Process Integration | Energy recovery from process streams | Preheating air with reactor effluent in toluene ammoxidation | patsnap.com |

| Electrosynthesis | Mild conditions, avoids high temperatures/pressures | Nitrile synthesis from alcohols and ammonia on a nickel catalyst | rsc.org |

Iii. Reaction Mechanisms and Reactivity of 3 Ethylbenzonitrile

Mechanistic Investigations of Nitrile Functional Group Transformations

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical transformations, primarily involving the addition of nucleophiles to the electrophilic carbon atom.

The reaction of nitriles with strongly nucleophilic organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), is a fundamental method for forming carbon-carbon bonds, ultimately yielding ketones after hydrolysis. masterorganicchemistry.com The nitrile group is less reactive than carbonyls like aldehydes and ketones.

The mechanism begins with the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic carbon of the nitrile. This addition breaks the pi bond, and the electrons are pushed to the electronegative nitrogen atom, forming a stable imine salt intermediate. libretexts.org This intermediate is unreactive towards further addition of the organometallic reagent. Subsequent workup with aqueous acid protonates the nitrogen, leading to an imine, which is then hydrolyzed to the final ketone product. masterorganicchemistry.comlibretexts.org

Table 1: Mechanistic Steps of Grignard Reagent Addition to a Nitrile

| Step | Description |

|---|---|

| 1 | Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile group. The C≡N pi electrons move to the nitrogen, forming an intermediate imine salt. |

| 2 | Protonation: Aqueous acid is added to protonate the imine salt, forming a neutral imine. |

| 3 | Second Protonation: The imine nitrogen is protonated again by the acid catalyst to form a more electrophilic iminium ion. libretexts.org |

| 4 | Hydration: A water molecule acts as a nucleophile, attacking the iminium carbon. libretexts.org |

| 5 | Hydrolysis & Tautomerization: A series of proton transfers and the elimination of ammonia (B1221849) lead to the formation of the final ketone product. libretexts.org |

The hydration of nitriles to amides is an atom-economical transformation of significant industrial and synthetic importance. mdpi.com Traditional methods often employ harsh acidic or basic conditions that can lead to the undesired over-hydrolysis of the amide product to a carboxylic acid. mdpi.comacs.org Consequently, numerous selective catalytic systems have been developed.

Catalytic approaches provide milder and more selective pathways for nitrile hydration. These can be broadly categorized:

Base-Catalyzed Hydration: Inexpensive and commercially available bases like sodium hydroxide (B78521) (NaOH) can effectively catalyze the selective hydration of aromatic nitriles. rsc.org Kinetic studies under these conditions show that the rate of the second hydration (amide to carboxylic acid) is negligible. rsc.org The mechanism involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com

Acid-Catalyzed Hydration: A mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) can convert aromatic nitriles to amides. acs.org The mechanism is an indirect hydration, where the organic acid first adds to the nitrile, and the resulting intermediate is then hydrolyzed. acs.org This method avoids the direct presence of high water concentrations, which could lead to over-hydrolysis. acs.org

Metal-Catalyzed Hydration: Various transition metal catalysts have been shown to be highly efficient. A heterogeneous catalyst of ruthenium hydroxide on alumina (B75360) (Ru(OH)x/Al₂O₃) demonstrates high selectivity for converting nitriles to amides in water. organic-chemistry.org The proposed mechanism involves the coordination of the nitrile to the ruthenium center, which activates it for an intramolecular nucleophilic attack by a ruthenium-bound hydroxide group. organic-chemistry.org Similarly, Rh(I)-N-Heterocyclic Carbene complexes catalyze hydration, where the mechanism is thought to involve the nucleophilic attack of a rhodium-coordinated hydroxide ion onto the nitrile carbon that has been activated by N-coordination to the metal. mdpi.com

Table 2: Comparison of Catalytic Systems for Nitrile Hydration

| Catalyst System | Conditions | Advantages | Proposed Mechanistic Feature |

|---|---|---|---|

| NaOH | Aqueous solution | Inexpensive, commercially available, high selectivity for amides. rsc.org | Nucleophilic attack of OH⁻ on the nitrile carbon. chemistrysteps.com |

| TFA-H₂SO₄ | Anhydrous, followed by workup | Avoids over-hydrolysis to carboxylic acid. acs.org | Indirect hydration via addition of organic acid. acs.org |

| Ru(OH)x/Al₂O₃ | Water | Heterogeneous, recyclable, high conversion and selectivity. organic-chemistry.org | Intramolecular attack of Ru-coordinated OH⁻. organic-chemistry.org |

| [RhCl(cod)(IMes)] | Toluene (B28343), with aldoxime as water source | Anhydrous conditions possible. mdpi.com | Nucleophilic attack of Rh-coordinated OH⁻. mdpi.com |

Nucleophilic Addition to the Nitrile Group

Reactivity of the Ethyl Group on the Benzene (B151609) Ring

The ethyl group of 3-ethylbenzonitrile offers reaction sites, particularly at the benzylic position, which is activated by the adjacent aromatic ring.

The benzylic C-H bonds of the ethyl group are weaker than other aliphatic C-H bonds, making them susceptible to oxidation. masterorganicchemistry.com The oxidation of this compound can selectively yield 3-acetylbenzonitrile (B155718). One reported method utilizes a specific oxidation procedure to achieve this transformation with an 85% yield. rsc.org

The mechanisms of such oxidations often involve radical intermediates. rsc.orgnih.gov For instance, the autoxidation of ethylbenzene (B125841), a related substrate, proceeds through the formation of a 1-phenyl-ethylhydroperoxide intermediate, which is then converted to both acetophenone (B1666503) (a ketone) and 1-phenylethanol (B42297) (an alcohol). nih.gov In catalyzed systems, such as those using copper catalysts with tert-butyl hydroperoxide (TBHP) as the oxidant, a proposed mechanism involves the generation of a t-butoxyl radical that abstracts a hydrogen atom from the benzylic position to form a benzylic radical. rsc.org This radical then proceeds through further steps to form the ketone product. rsc.org The presence of the electron-withdrawing nitrile group on the ring influences the reactivity of the benzylic position.

Table 3: Research Data on the Oxidation of this compound

| Substrate | Product | Yield | Reference |

|---|

Modern synthetic methods focus on the direct functionalization of C-H bonds, which represents a highly atom- and step-economical approach to building molecular complexity. researchgate.net

A redox-neutral method for generating carbanions from benzylic C-H bonds has been developed using a dual catalytic system. researchgate.netrsc.org This process combines photocatalysis with hydrogen atom transfer (HAT) catalysis. The proposed mechanism involves the HAT catalyst abstracting a hydrogen atom from the benzylic position of the ethylarene, which generates a carbon-centered radical. researchgate.netrsc.org This radical is then reduced in situ by the excited organic photocatalyst to form a nucleophilic carbanion. This carbanion is then capable of reacting with various electrophiles, such as aldehydes or ketones, in a manner analogous to a Grignard reaction. researchgate.netrsc.org

However, research has shown that this specific photocatalytic method is less effective for substrates like this compound. researchgate.net The reduced efficacy is presumed to be due to either a kinetically slower hydrogen atom abstraction step or the lower reactivity of the resulting carbanion intermediate, which is destabilized by the electron-withdrawing nitrile group. researchgate.net

Table 4: Proposed Mechanism for Photocatalytic Carbanion Generation from a Benzylic C-H Bond

| Step | Description | Catalysts Involved |

|---|---|---|

| 1 | Light Absorption: The photocatalyst (PC) absorbs light to reach an excited state (PC*). | Photocatalyst |

| 2 | Hydrogen Atom Transfer (HAT): The HAT catalyst abstracts a hydrogen atom from the benzylic position of the ethylarene, forming a benzylic radical. | HAT Catalyst |

| 3 | Single Electron Transfer (SET): The excited photocatalyst (PC*) reduces the benzylic radical to a carbanion. | Photocatalyst |

| 4 | Nucleophilic Attack: The generated carbanion attacks an added electrophile (e.g., a ketone or aldehyde). | - |

| 5 | Catalyst Regeneration: The oxidized photocatalyst and the protonated HAT catalyst are regenerated to complete the catalytic cycle. | Photocatalyst, HAT Catalyst |

Carbon-Hydrogen Bond Activation and Functionalization

Hydrogen Atom Transfer Processes

Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom is exchanged between two molecules. uva.nl In the context of this compound, the ethyl group's benzylic hydrogens are of primary interest. These hydrogens can be abstracted to form a benzylic radical. The combination of photocatalysis and HAT has emerged as a powerful method for generating carbon-centered radicals under mild conditions. researchgate.net This approach can be utilized to functionalize C-H bonds, representing a highly atom-economical synthetic strategy. researchgate.net The generation of a benzylic radical from this compound can be a key step in various synthetic transformations. cardiff.ac.uk

Aromatic Reactivity and Substitution Patterns

The aromatic ring of this compound is subject to substitution reactions, with the regioselectivity being governed by the electronic properties of the existing ethyl and cyano substituents.

In electrophilic aromatic substitution (EAS), the ethyl group and the cyano group exert opposing effects on the regiochemical outcome. The ethyl group is an activating, ortho, para-director due to its electron-donating inductive effect and hyperconjugation, which stabilize the arenium ion intermediate when the electrophile adds to the ortho or para positions. vanderbilt.eduyoutube.com Conversely, the cyano group is a deactivating, meta-director because of its strong electron-withdrawing inductive and resonance effects, which destabilize the arenium ion, particularly when the positive charge is located on the carbon bearing the substituent (the ipso-carbon). youtube.comlibretexts.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Preference |

|---|---|---|

| Ethyl (-CH₂CH₃) | Activating (electron-donating) | ortho, para |

| Cyano (-CN) | Deactivating (electron-withdrawing) | meta |

The study of radical cations generated from arylalkanes provides insight into the reactivity of species like the this compound radical cation. cdnsciencepub.com The presence of a cyano group, whether in the meta or para position, significantly affects the reactivity of these radical cations. cdnsciencepub.com These species can be generated via single electron transfer to a photosensitizer. cdnsciencepub.com Once formed, the radical cation of an arylalkane can undergo reactions such as the cleavage of a benzylic carbon-carbon bond or deprotonation at the benzylic position. cdnsciencepub.com For the radical cation of this compound, deprotonation from the benzylic C-H bond is a plausible reaction pathway. cdnsciencepub.com The stability of the resulting benzylic radical is a key factor in such processes. uobabylon.edu.iq

Electrophilic Aromatic Substitution Regioselectivity

Catalytic Reactions Involving this compound and its Analogs

This compound and related benzonitrile (B105546) derivatives can participate in various catalytic reactions, leading to the formation of complex molecular architectures.

Cobalt catalysis has been successfully employed in enantioconvergent radical Negishi cross-coupling reactions of racemic benzyl (B1604629) chlorides with arylzinc reagents to produce enantioenriched 1,1-diarylmethanes. sustech.edu.cn This methodology has been applied to substrates with a variety of functional groups. For instance, the reaction of a racemic α-bromo ester with an arylzinc reagent in the presence of a cobalt-bisoxazoline catalyst yielded α-arylalkanoic esters with high enantioselectivity. nih.gov A related compound, (R)-3-(1-(3-methoxyphenyl)ethyl)benzonitrile, was synthesized with a 93% yield and a 69:31 enantiomeric ratio through a similar cobalt-catalyzed process. sustech.edu.cn Radical clock experiments in these types of reactions support the involvement of radical intermediates. nih.gov

Table 2: Examples of Cobalt-Catalyzed Cross-Coupling Products

| Product | Yield | Enantiomeric Ratio (e.r.) |

|---|---|---|

| (R)-3-(1-(3-methoxyphenyl)ethyl)benzonitrile | 93% | 69:31 |

| (S)-4-(1-(4-methoxyphenyl)ethyl)pyridine | 90% | 72:28 |

| Trifluoromethylated 1,1-diarylmethane derivative | 98% | 72:28 |

Organocatalytic cascade reactions provide an efficient means to synthesize complex heterocyclic structures from simpler starting materials. Benzonitrile derivatives, particularly those with a carbonyl group in the ortho position, are valuable substrates in such transformations. acs.org For example, cascade reactions of ortho-carbonyl-substituted benzonitriles with pronucleophiles can lead to the formation of isoindolin-1-ones with a tetrasubstituted C-3 position. acs.org While direct examples involving this compound in this specific type of cascade are not prevalent, related benzonitriles readily participate. For instance, 2-formylbenzonitriles can react with benzylamines under chiral phase-transfer conditions in a cascade process to yield 3-amino-substituted isoindolinones. researchgate.net Furthermore, 2-acetylbenzonitrile (B2691112) has been used in asymmetric cascade reactions with dimethylmalonate (B8719724) to produce 3,3-disubstituted isoindolinones. researchgate.net These examples highlight the potential of the benzonitrile moiety to participate in complex, multi-step transformations under organocatalytic conditions. acs.orgresearchgate.netresearchgate.net

Iv. Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis of 3-Ethylbenzonitrile and Related Compounds

Spectroscopic methods are fundamental to the characterization of this compound, offering a window into its molecular framework and the behavior of its electrons and nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR are particularly informative. rsc.org

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the ethyl group and the aromatic protons. The ethyl group typically shows a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The aromatic protons appear as a complex multiplet in the downfield region. rsc.orgsustech.edu.cn

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. rsc.org Key resonances include those for the nitrile carbon, the aromatic carbons (both substituted and unsubstituted), and the two carbons of the ethyl group. sustech.edu.cn The chemical shifts of the aromatic carbons are influenced by the electronic effects of the ethyl and cyano substituents.

While ¹⁹F NMR is not directly applicable to this compound, it is a crucial tool for studying its fluorinated derivatives. science.gov For instance, in compounds like 4-chloro-3-fluoroanisole, ¹⁹F NMR, in conjunction with ¹H and ¹³C NMR, helps to elucidate the precise substitution pattern and electronic environment of the fluorine atom. science.gov

Table 1: Representative NMR Data for this compound and Related Compounds

| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|---|

| (S)-3-(1-(4-methoxyphenyl)ethyl)benzonitrile | ¹H | 7.52 – 7.41 | m | |

| ¹H | 7.36 | t | 7.6 | |

| ¹H | 7.14 – 7.06 | m | ||

| ¹H | 6.89 – 6.81 | m | ||

| ¹H | 4.13 | q | 7.2 | |

| ¹H | 3.79 | s | ||

| ¹H | 1.61 | d | 7.2 | |

| ¹³C | 158.25, 148.29, 136.86, 132.22, 131.13, 129.77, 129.14, 128.48, 119.10, 114.04, 112.37, 55.29, 43.61, 21.76 | |||

| 4-(2-(Trimethylsilyl)ethyl)benzonitrile | ¹H | 7.56 | d | 7.6 |

| ¹H | 7.29 | d | 7.6 | |

| ¹H | 2.70 – 2.63 | m | ||

| ¹H | 0.88 – 0.82 | m | ||

| ¹H | 0.02 | s |

Note: This table presents a selection of reported NMR data and is not exhaustive.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. rsc.orgnih.gov

The GC-MS analysis of this compound reveals a molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum provides structural information. For this compound, a prominent peak is often observed at m/z 116, resulting from the loss of a methyl group (CH₃), and the molecular ion peak at m/z 131. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. rsc.orguni-muenchen.debeilstein-journals.org This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| GC-MS | m/z Top Peak | 116 | nih.gov |

| m/z 2nd Highest | 131 | nih.gov | |

| m/z 3rd Highest | 89 | nih.gov | |

| HRMS (ESI) | Calculated [M+H]⁺ | 238.1226 | sustech.edu.cn |

| Found [M+H]⁺ | 238.1224 | sustech.edu.cn |

Note: HRMS data is for a derivative, (S)-3-(1-(4-methoxyphenyl)ethyl)benzonitrile, as an example of the technique's application.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands. A strong, sharp peak typically appears in the range of 2220-2240 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group. rsc.orgumich.edu Other bands corresponding to C-H stretching of the aromatic ring and the ethyl group, as well as C=C stretching vibrations of the benzene (B151609) ring, are also observed. rsc.orgumich.edu

Table 3: Characteristic IR Absorption Bands for Nitrile Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 3000 |

Resonance Enhanced Multi-Photon Ionization (REMPI) and Mass Analyzed Threshold Ionization (MATI) spectroscopy are advanced techniques used to study the electronic and vibrational structure of molecules in the gas phase. While specific studies on this compound using these methods are not widely reported, research on related compounds like 2-ethoxybenzonitrile (B1582733) provides valuable insights. sxu.edu.cn

In these experiments, a molecule is excited to an intermediate electronic state by absorbing one or more photons and is then ionized by absorbing additional photons. By scanning the wavelength of the laser, a spectrum is obtained that reveals information about the vibrational levels of the excited electronic state (REMPI) and the cation (MATI). sxu.edu.cn These techniques have been used to determine the band origin of the S₁←S₀ electronic transition and the adiabatic ionization energies of similar molecules with high precision. sxu.edu.cn

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of benzonitrile (B105546) derivatives is characterized by absorption bands corresponding to π→π* transitions of the benzene ring. rsc.org The position and intensity of these bands can be influenced by substituents on the ring. For instance, studies on 4-ethylbenzonitrile (B1329635) have shown specific absorption bands that shift upon interaction with other molecules. rsc.org While detailed UV-Vis data for this compound is limited in the provided context, it is expected to exhibit similar characteristic absorptions. uni-muenchen.de

Resonance Enhanced Multi-Photon Ionization (REMPI) and Mass Analyzed Threshold Ionization (MATI) Spectroscopy

Computational Chemistry and Theoretical Investigations

Computational chemistry plays a crucial role in complementing experimental spectroscopic data and providing a deeper understanding of the properties of this compound. ambeed.com Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict molecular geometries, vibrational frequencies, and electronic properties. sxu.edu.cn

These computational models can help in the assignment of complex spectra and in understanding the conformational preferences of the molecule. For example, calculations can determine the relative energies of different conformers arising from the rotation of the ethyl group. sxu.edu.cn Furthermore, theoretical studies can predict various physicochemical properties, such as the topological polar surface area (TPSA) and the octanol-water partition coefficient (Log P), which are important in understanding the molecule's behavior in different environments. ambeed.comchemscene.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the geometric, electronic, and optical properties of molecules containing the benzonitrile moiety. nih.gov For instance, DFT calculations at the B3LYP/6–31 + G* level of theory have been employed to elucidate the properties of complex molecules incorporating benzonitrile derivatives. nih.gov Such studies typically calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to determine the band gap, providing insights into the molecule's electronic transitions and potential applications in materials science. nih.govresearchgate.net

In broader applications, DFT calculations are used to predict optimized molecular structures, vibrational frequencies, and chemical shifts, which can then be compared with experimental data from techniques like FT-IR and NMR spectroscopy. researchgate.net For example, calculations using the B3LYP functional with various basis sets such as 6-311++G(d,p), cc-pvdz, and aug-cc-pvdz have been used to predict the geometrical parameters of substituted benzonitriles. researchgate.net These computational approaches are also instrumental in mechanistic studies, helping to corroborate proposed reaction pathways and understand observed selectivities in chemical reactions. acs.org

The Vienna Ab initio Simulation Package (VASP) is another platform for performing DFT calculations, often utilizing the generalized gradient approximation (GGA) with the PBE formulation or other functionals. rsc.orgrsc.org These calculations can involve projector-augmented wave (PAW) potentials to describe the interactions between ions and electrons, with a plane-wave basis set. rsc.org Such computational methods are essential for understanding the properties and reactivity of complex chemical systems.

Table 1: Examples of DFT Functionals and Basis Sets Used in Benzonitrile Derivative Studies

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-31+G* | Geometric, electronic, and optical properties | nih.gov |

| B3LYP | 6-311++G(d,p) | Optimized geometry and vibrational frequencies | researchgate.net |

| B3LYP | cc-pvdz | Optimized geometry and potential energy surface | researchgate.netsxu.edu.cn |

| B3LYP | aug-cc-pvtz | Optimized geometry and vibrational frequencies | sxu.edu.cnsxu.edu.cn |

| PBE (GGA) | Plane-wave with PAW potentials | Electronic structure of materials | rsc.org |

Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is a critical computational method for exploring the conformational landscape of flexible molecules like this compound. For related molecules, such as 2-ethoxybenzonitrile, PES scans are performed by systematically varying key dihedral angles to identify all possible stable conformers. sxu.edu.cn

In a study on 2-ethoxybenzonitrile, the PES was calculated at the B3LYP/cc-pvdz level of theory by varying the dihedral angles ∠C1C2O13C14 (α) and ∠C2O13C14C15 (β). sxu.edu.cn This analysis revealed five distinct conformers corresponding to local minima on the energy surface. sxu.edu.cn The relative energies of these conformers were then further refined using a larger basis set (aug-cc-pvtz) to determine the most stable structure. sxu.edu.cn Such analysis is crucial as often only the most stable conformer is observable under experimental conditions, such as in a supersonic molecular beam. sxu.edu.cn This approach allows researchers to understand the conformational preferences and the energy barriers between different spatial arrangements of the molecule's substituents.

Franck-Condon Simulations

Franck-Condon (FC) simulations are essential for interpreting and assigning experimental vibronic spectra, such as those obtained from Resonance-Enhanced Multiphoton Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI) spectroscopy. sxu.edu.cnsxu.edu.cn These simulations model the intensities of vibrational transitions that accompany an electronic excitation, based on the overlap between the vibrational wavefunctions of the initial and final electronic states. nih.gov

FC simulations are typically based on geometries and vibrational frequencies calculated using DFT for the ground (S0), first excited (S1), and cationic ground (D0) states. sxu.edu.cnsxu.edu.cn For example, in studies of fluorinated benzonitriles and ethoxybenzonitrile, FC simulations performed at the TD-B3LYP/aug-cc-pvtz level for the S1 state and UB3LYP/aug-cc-pvtz for the D0 state showed good agreement with the experimental REMPI and MATI spectra. sxu.edu.cnsxu.edu.cn This agreement allows for the confident assignment of observed spectral bands to specific vibrational modes, providing detailed information about the molecular structure in different electronic states. sxu.edu.cnaps.org The principle assumes that electronic transitions are vertical, and the intensity of a vibronic band is proportional to the square of the overlap integral between the vibrational wavefunctions (the Franck-Condon factor). nih.gov

Mechanistic Studies and Reaction Pathway Elucidation

Computational methods, particularly DFT, play a vital role in elucidating the mechanisms of chemical reactions involving benzonitrile derivatives. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and understand the factors controlling reaction outcomes. acs.orgnsf.gov

For example, DFT studies have been used to investigate the mechanism and selectivity of base-promoted cascade reactions for synthesizing isoindolin-1-ones from 2-acylbenzonitriles. acs.org These calculations helped to explain why certain reaction pathways are favored over others by comparing the energies of different conformers and transition structures. acs.org In another instance, mechanistic studies on rhodium-catalyzed C-H amination reactions have established the involvement of a rhodium-nitrene intermediate. nsf.gov Computational modeling in such cases helps to rationalize the observed selectivity, where reactions favor benzylic and tertiary C-H bonds. nsf.gov These studies often combine experimental observations with computational analysis to provide a comprehensive understanding of the reaction mechanism. acs.orgsci-hub.se

Conformer Analysis and Molecular Structure

The presence of flexible side chains, such as the ethyl group in this compound, gives rise to multiple possible conformations. Computational chemistry is a key tool for identifying these conformers and determining their relative stabilities. sxu.edu.cnresearchgate.net

The analysis typically involves scanning the potential energy surface by rotating the flexible bonds. For ethoxy-substituted benzenes, internal rotation around the single bonds of the ethoxy group leads to several stable conformations. sxu.edu.cn A computational study on N-(hetero)arylmethyl triindoles using the B3LYP/6-31G* level of theory was able to predict the most stable conformers, showing a preference for a structure where all branches are directed to the same side. researchgate.net These theoretical predictions were then compared with experimental results from X-ray crystallography to validate the computational model. researchgate.net For this compound, a similar approach would involve rotating the C-C bond connecting the ethyl group to the benzene ring to identify the minimum energy conformation. The structure of this compound consists of a benzene ring substituted with an ethyl group at position 3 and a nitrile group at position 1. nih.gov

V. Applications of 3 Ethylbenzonitrile in Chemical Synthesis and Materials Science

Utilization in Pharmaceutical Synthesis

3-Ethylbenzonitrile is a versatile aromatic compound that serves as a crucial building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs). guidechem.comchemimpex.commyskinrecipes.com Its unique structure, featuring both an ethyl group and a nitrile moiety on a benzene (B151609) ring, allows for its incorporation into complex molecular architectures, making it a valuable intermediate in drug development. chemimpex.com

Intermediate in Drug Development Processes

The chemical properties of this compound make it a valuable intermediate in the synthesis of pharmaceutical agents. guidechem.comchemimpex.com The nitrile group (-CN) is a particularly useful functional group in organic synthesis. It can be converted into other important functionalities, such as amines or carboxylic acids, which are common in pharmacologically active molecules. vulcanchem.com This versatility allows chemists to introduce the 3-ethylphenyl group into a target drug molecule and then further elaborate the structure. The ethyl group can also influence the compound's physical and biological properties, such as its solubility and how it interacts with biological targets. chemimpex.com

Synthesis of Specific Pharmaceutical Agents and Active Structures

This compound and its derivatives are key components in the synthesis of several classes of therapeutic agents. researchgate.netrsc.org

Research has focused on the development of novel treatments for urological conditions like urge urinary incontinence (UUI). researchgate.netnih.gov In this context, this compound has been utilized in the synthesis of potent and selective potassium channel openers. researchgate.netnih.govnih.gov One such compound, (R)-4-[3,4-dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethyl-benzonitrile, was identified as a promising candidate for the treatment of UUI due to its ability to relax bladder smooth muscle. researchgate.netnih.govnih.gov The synthesis of this and related compounds often involves the reaction of 4-amino-3-ethylbenzonitrile (B64667) with other chemical building blocks. rsc.org

| Precursor Compound | Resulting Pharmaceutical Agent Class | Therapeutic Target/Application |

| 4-Amino-3-ethylbenzonitrile | Potassium Channel Openers | Urge Urinary Incontinence (UUI) researchgate.netnih.gov |

Derivatives of this compound have been instrumental in the creation of a novel class of adenosine (B11128) 5'-triphosphate-sensitive potassium (K(ATP)) channel openers. nih.gov These compounds are designed to be selective for bladder smooth muscle, which is a key characteristic for treating UUI with minimal side effects. nih.govpatsnap.com The compound (R)-4-[3,4-Dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethyl-benzonitrile, synthesized from a this compound precursor, has been shown to activate K(ATP) channels, leading to hyperpolarization and relaxation of bladder detrusor muscle. nih.gov

| Investigated Compound | Mechanism of Action | Potential Therapeutic Use |

| (R)-4-[3,4-Dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethyl-benzonitrile | K(ATP) Channel Opener nih.gov | Urge Urinary Incontinence nih.gov |

The large-conductance Ca2+-activated potassium (BK(Ca)) channels are another important target for the regulation of smooth muscle contractility, including that of the urinary bladder. researchgate.netresearchgate.net Activation of these channels leads to muscle relaxation. researchgate.net While the direct synthesis of BK(Ca) channel activators from this compound is an area of ongoing research, the structural motifs found in K(ATP) channel openers derived from this compound are being explored for their potential to be adapted to target BK(Ca) channels. researchgate.net The ability to fine-tune the chemical structure of these compounds allows for the exploration of their activity at different types of potassium channels.

This compound is a key starting material in some synthetic routes for intermediates of Siponimod, a drug used for the treatment of multiple sclerosis. google.comcpu.edu.cnscribd.com Specifically, 4-amino-3-ethylbenzonitrile can be converted through a series of chemical reactions, including diazotization and subsequent functional group manipulations, to produce key fragments of the Siponimod molecule. cpu.edu.cnscribd.com One important intermediate that can be synthesized from a this compound derivative is 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethan-1-one. google.com

| Starting Material | Intermediate | Final Drug |

| 4-Amino-3-ethylbenzonitrile | 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethan-1-one google.com | Siponimod google.com |

Synthesis of Unsymmetrical Squaramides with Biological Activity

Unsymmetrical squaramides are compounds of significant interest in medicinal chemistry due to their biological activities. csic.esresearchgate.net Research has demonstrated the successful one-pot synthesis of unsymmetrical squaramides, a method that is both energy-efficient and cost-effective as it eliminates the need to purify intermediate products. csic.es This streamlined process has been effectively used to synthesize three biologically active structures with improved yields compared to traditional multi-step methods. csic.es The simplicity and efficiency of this one-pot synthesis could be particularly attractive for large-scale production by pharmaceutical and chemical companies. csic.esresearchgate.net

One notable application is in the development of allosteric inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme implicated in diseases like retinal degeneration. nih.gov A series of unsymmetrical squaramides were synthesized using a one-pot protocol, and one compound, in particular, demonstrated potential as an ATP non-competitive inhibitor of GSK-3β. nih.gov Furthermore, a novel series of benzylamine (B48309) potassium channel openers, designed for treating urge urinary incontinence, includes the unsymmetrical squaramide (R)-4-[3,4-dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethyl-benzonitrile. acs.org

Applications in Agrochemical and Specialty Chemical Production

This compound serves as a crucial building block in the production of agrochemicals and specialty chemicals. chemimpex.comguidechem.com It is utilized as an intermediate in the synthesis of more complex molecules for these industries. chemimpex.com Specifically, derivatives of this compound, such as 3-ethyl-4-hydroxy-benzonitrile, are key intermediates in the manufacturing of herbicides and insecticides. lookchem.com The compound's structure allows for its use as a versatile platform to introduce ethyl and benzonitrile (B105546) groups into various molecules. guidechem.com

Role in the Development of Dyes and Pigments

In the field of materials science, this compound and its derivatives are involved in the creation of dyes and pigments. chemimpex.commyskinrecipes.com For instance, 3,5-dibromo-4-ethylbenzonitrile has been used in the synthesis of diketopyrrolopyrrole pigments. google.com These pigments are known for their vibrant colors and are used in a variety of applications. chemimpex.com

Contribution to Material Science

The applications of this compound extend significantly into material science, where it contributes to the development of a range of materials with specific and advanced properties. chemimpex.com

This compound is employed in the development of polymers and resins, contributing to innovations in materials with tailored properties for various applications. chemimpex.com While specific details on the direct incorporation of this compound into polymer backbones are not extensively detailed in the provided results, its role as an intermediate suggests its use in creating monomers or specialty additives for polymer formulations. chemimpex.commyskinrecipes.com

The synthesis of advanced materials and fine chemicals is a key area where this compound demonstrates its importance. chemimpex.com Its unique properties make it a compound of choice for synthesizing molecules with specific functional groups, thereby expanding its utility in organic chemistry and materials research. chemimpex.com The compound 4-(Aminomethyl)-3-ethylbenzonitrile is one such derivative available for materials science research. chemscene.com

Recent research has highlighted the role of isoindolin-1-one (B1195906) derivatives as useful luminogen materials. A cascade process for the synthesis of new isoindolinones, which can be luminogenic, has been developed, showcasing a potential application route for benzonitrile derivatives in the field of light-emitting materials. acs.org While not directly mentioning this compound, this points to the broader potential of functionalized benzonitriles in creating materials with unique optical properties.

Vi. Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity and Selectivity

Future research is poised to delve deeper into the reactivity of 3-ethylbenzonitrile, aiming to uncover novel transformations and achieve higher selectivity. The compound's structure, featuring an aromatic ring, a nitrile group, and an ethyl substituent, offers multiple sites for chemical modification.

Key areas of exploration include: